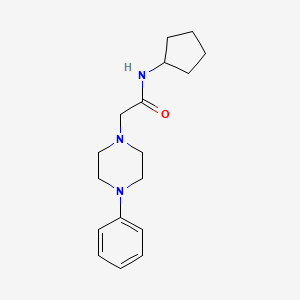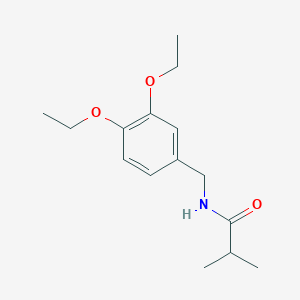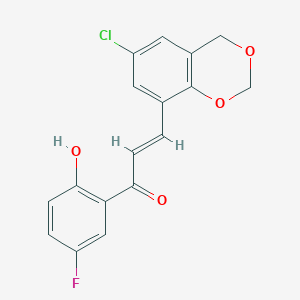
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential use as a research tool. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain.
作用機序
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide acts as a competitive antagonist at the glycine site of the NMDA receptor. It blocks the activity of the receptor by preventing the binding of glycine, which is required for the receptor to function properly. This results in a reduction in the activity of the receptor and a decrease in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has several biochemical and physiological effects. It has been shown to reduce glutamate release in the brain, which is a major excitatory neurotransmitter. This leads to a decrease in neuronal activity and a reduction in the transmission of excitatory signals. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation.
実験室実験の利点と制限
One of the main advantages of using N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide in lab experiments is its selectivity for NMDA receptors. This allows researchers to study the specific role of these receptors in various neurological disorders and physiological processes. However, one of the limitations of using N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is its potential to cause neurotoxicity at high doses. It is important to use N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide at appropriate concentrations to avoid any adverse effects.
将来の方向性
There are several future directions for research involving N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has been shown to improve cognitive function in animal models of these disorders, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new NMDA receptor antagonists with improved selectivity and reduced potential for neurotoxicity. Finally, there is a need for further research to understand the role of NMDA receptors in pain perception and addiction, and the potential use of NMDA receptor antagonists such as N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide in the treatment of these conditions.
Conclusion
In conclusion, N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is a selective NMDA receptor antagonist that has been extensively used in scientific research to study the role of these receptors in various neurological disorders and physiological processes. Its mechanism of action involves blocking the activity of NMDA receptors by preventing the binding of glycine. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research involving N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide, including its potential use as a therapeutic agent for neurological disorders and the development of new NMDA receptor antagonists with improved selectivity and reduced potential for neurotoxicity.
合成法
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide can be synthesized using a four-step process. The first step involves the reaction of cyclopentylamine with ethyl chloroacetate to produce N-ethylcyclopentylamine. The second step involves the reaction of N-ethylcyclopentylamine with benzyl chloroformate to produce N-benzyl-N-ethylcyclopentylamine. In the third step, N-benzyl-N-ethylcyclopentylamine is reacted with 4-phenylpiperazine to produce N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide. The final step involves the removal of the benzyl group using hydrogenation to produce N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide.
科学的研究の応用
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has been used extensively in scientific research to study the role of NMDA receptors in the brain. NMDA receptors are important for learning and memory, and their dysfunction has been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is used to block NMDA receptors and study their role in these disorders. It is also used to study the effects of NMDA receptor blockade on pain perception, addiction, and depression.
特性
IUPAC Name |
N-cyclopentyl-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-15-6-4-5-7-15)14-19-10-12-20(13-11-19)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRYCDFICSUQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)

![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5312211.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)
![2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312242.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5312276.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5312289.png)


![1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5312309.png)